molecular formula C14H6F17N B1587548 4-(Perfluorooctyl)aniline CAS No. 83766-52-3

4-(Perfluorooctyl)aniline

Cat. No. B1587548
CAS RN: 83766-52-3
M. Wt: 511.18 g/mol
InChI Key: ZQTZVMUNYIDMJV-UHFFFAOYSA-N
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Description

4-(Perfluorooctyl)aniline, also known as PFOA, is a perfluorinated organic compound of the aniline family. It is an industrially produced chemical used in a wide range of applications such as in the production of non-stick coatings, fire-fighting foams, and water-repellent coatings. PFOA is a persistent organic pollutant (POP) and has been found in the environment and in human blood. In recent years, PFOA has been the subject of much research due to its potential health and environmental effects.

Scientific Research Applications

Organocatalysis

4-(Perfluorooctyl)aniline has been utilized in the field of organocatalysis. An example is its use in the direct reductive amination of aldehydes, acting as a fluorous organocatalyst. This application demonstrates the potential of 4-(Perfluorooctyl)aniline in facilitating chemical reactions under mild conditions and its recoverability for repeated use (Huang, Yi, & Cai, 2010).

Ionic Conductivity

Another application area is in the development of highly ionically conducting interpolyelectrolyte complexes. The polymerization of aniline in the presence of a perfluorinated polysulfonic acid, leading to the formation of soluble interpolyelectrolyte complexes, is one such example. These complexes exhibit high proton conductivity, making them potentially useful in various electrochemical applications (Boeva & Sergeyev, 2014).

Film Formation and Surface Chemistry

4-(Perfluorooctyl)aniline is also instrumental in the synthesis of azobenzene derivatives and their application in monomolecular film formation at the air/water interface. The length of the fluoroalkyl chain in these compounds influences their film-forming abilities, which is significant for surface chemistry applications (Yoshino et al., 1992).

Electrotransport Phenomena and Membrane Technology

The modification of perfluorinated sulfocationic membranes by the chemical polymerization of aniline, using 4-(Perfluorooctyl)aniline, leads to the development of composite membranes. These membranes are studied for their transport properties, such as conductivity and electroosmotic permeability, which are crucial in electrochemical processes and membrane technologies (Berezina et al., 2009).

Sensor Applications

Poly(aniline) derivatives, including those utilizing 4-(Perfluorooctyl)aniline, have been explored for sensor applications. For instance, the inductive effect of reactive substituents on poly(aniline) has been used to create active sensing elements, demonstrating the potential of 4-(Perfluorooctyl)aniline in developing new sensor technologies (Shoji & Freund, 2001).

Safety And Hazards

Refer to safety data sheets for handling precautions .

  • Future Directions

    • Exploration of novel synthesis methods and functionalized ponytails is ongoing .
  • properties

    IUPAC Name

    4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H6F17N/c15-7(16,5-1-3-6(32)4-2-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4H,32H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZQTZVMUNYIDMJV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H6F17N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10392660
    Record name 4-(Perfluorooctyl)aniline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10392660
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    511.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(Perfluorooctyl)aniline

    CAS RN

    83766-52-3
    Record name 4-(Perfluorooctyl)aniline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10392660
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-(Heptadecafluorooctyl)aniline
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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